molecular formula C13H15NO4 B7807220 1-(4-Hydroxybenzoyl)piperidine-4-carboxylic acid

1-(4-Hydroxybenzoyl)piperidine-4-carboxylic acid

Cat. No.: B7807220
M. Wt: 249.26 g/mol
InChI Key: XWPJFXVGCLQFTN-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzoyl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine-4-carboxylic acid with 4-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow chemistry techniques can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxybenzoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

1-(4-Hydroxybenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as 1-(4-bromobenzoyl)piperidine-4-carboxylic acid and 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid. These compounds share a similar core structure but differ in the substituents on the benzoyl group, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-(4-Bromobenzoyl)piperidine-4-carboxylic acid

  • 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

  • 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid

Properties

IUPAC Name

1-(4-hydroxybenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11-3-1-9(2-4-11)12(16)14-7-5-10(6-8-14)13(17)18/h1-4,10,15H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPJFXVGCLQFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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